![molecular formula C19H22O7 B1139192 9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione CAS No. 66018-38-0](/img/structure/B1139192.png)
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
描述
准备方法
Synthetic Routes and Reaction Conditions
FR148083 is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is derived from microbial sources, specifically from the fungus Cochliobolus lunatus .
Industrial Production Methods
Industrial production of FR148083 involves fermentation processes using the fungal strain Cochliobolus lunatus. The compound is then extracted and purified through various chromatographic techniques to achieve high purity levels .
化学反应分析
Types of Reactions
FR148083 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, vary depending on the desired reaction .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of FR148083, as well as various substituted analogs. These products retain the core structure of the compound while exhibiting different chemical properties .
科学研究应用
FR148083 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its anti-protozoan properties and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer due to its inhibitory effects on TAK1 and VEGF-R2.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific kinases and signaling pathways
作用机制
FR148083 exerts its effects by irreversibly inhibiting TAK1 and VEGF-R2. TAK1 is a key kinase involved in the TGF-β signaling pathway, which regulates various cellular processes, including inflammation and apoptosis. By inhibiting TAK1, FR148083 prevents the activation of downstream signaling molecules, thereby reducing inflammation and promoting cell death in certain cancer cells. VEGF-R2 is involved in angiogenesis, and its inhibition by FR148083 can reduce the formation of new blood vessels, which is beneficial in cancer therapy .
相似化合物的比较
Similar Compounds
5Z-7-Oxozeaenol: Another potent inhibitor of TAK1 with similar inhibitory effects.
SB203580: A selective inhibitor of p38 MAP kinase, which shares some overlapping pathways with TAK1.
SP600125: An inhibitor of JNK, another kinase involved in stress and inflammatory responses
Uniqueness
FR148083 is unique due to its high selectivity and potency as an irreversible inhibitor of both TAK1 and VEGF-R2. This dual inhibition makes it a valuable tool in studying the interplay between inflammation and angiogenesis, as well as a potential therapeutic agent for diseases involving these pathways .
生物活性
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione, also known as FR148083 or 5Z-7-Oxozeaenol, is a compound derived from the fungus Cochliobolus lunatus. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of key kinases involved in various signaling pathways.
Target Kinases
FR148083 primarily acts as an irreversible and selective inhibitor of:
- TAK1 (Transforming Growth Factor β-Activated Kinase 1) : Involved in MAPK signaling pathways.
- VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2) : Plays a crucial role in angiogenesis.
Mode of Action
The compound functions as an ATP-competitive inhibitor, leading to the suppression of the MAPK signaling pathway and angiogenesis. The inhibition of TAK1 has implications for inflammatory responses and cancer progression.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H22O7 |
Molecular Weight | 362.37 g/mol |
IC50 (TAK1) | 8 nM |
IC50 (VEGF-R2) | 52 nM |
Anticancer Properties
Research indicates that FR148083 exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The inhibition of TAK1 disrupts the survival signaling pathways often activated in tumors.
Anti-inflammatory Effects
The compound's ability to inhibit TAK1 also suggests potential anti-inflammatory effects. By blocking this kinase's activity, FR148083 may reduce the production of pro-inflammatory cytokines and mitigate tissue damage associated with chronic inflammation .
Angiogenesis Inhibition
Through its action on VEGF-R2, FR148083 can significantly impair angiogenesis. This property is particularly relevant in cancer therapy where tumor growth is often supported by new blood vessel formation.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study demonstrated that treatment with FR148083 led to a marked decrease in the viability of MDA-MB-231 breast cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Inhibition of Inflammatory Responses
In models of acute inflammation induced by lipopolysaccharides (LPS), FR148083 significantly reduced levels of TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases where TAK1 is implicated .
属性
IUPAC Name |
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZWEXWOFPKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253863-19-3 | |
Record name | (5Z)-7-Oxozeaenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。